

What is Iopromide-d3 and its chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	lopromide-d3	
Cat. No.:	B564850	Get Quote

An In-depth Technical Guide to Iopromide-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

lopromide-d3 is the deuterated analog of lopromide, a widely used, non-ionic, tri-iodinated contrast agent for radiological imaging. The incorporation of three deuterium atoms into the methoxyacetyl group provides a stable isotopic label, making **lopromide-d3** an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the highly accurate quantification of lopromide in biological matrices and environmental samples using isotope dilution mass spectrometry, most commonly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a comprehensive overview of **lopromide-d3**, its chemical structure, properties, and its critical role in quantitative analysis. A detailed, representative experimental protocol for its use in a bioanalytical method is also presented.

Chemical Identity and Structure

lopromide-d3 is structurally identical to lopromide, with the exception of three hydrogen atoms on the methoxy group being replaced by deuterium atoms.

Chemical Structure of **lopromide-d3**:

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: The chemical structure of lopromide, where R = CD3 for **lopromide-d3**.

The IUPAC name for **lopromide-d3** is 1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methyl-5-[[2-(trideuteriomethoxy)acetyl]amino]benzene-1,3-dicarboxamide.

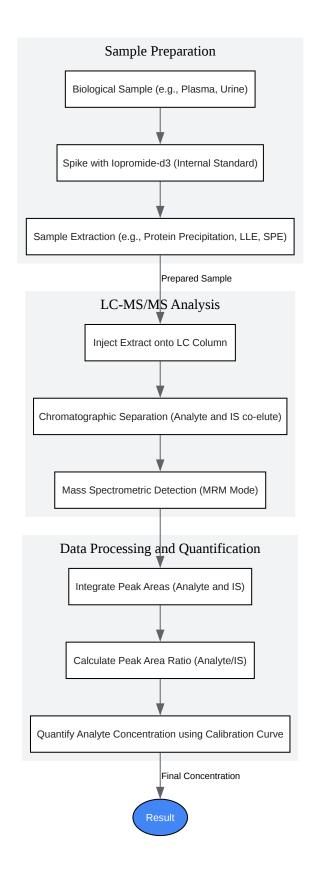
Physicochemical and Quantitative Data

The key physicochemical properties of **Iopromide-d3** are summarized in the table below, alongside those of its non-deuterated counterpart, Iopromide, for comparison.

Property	lopromide-d3	lopromide
Molecular Formula	C18H21D3I3N3O8	C18H24I3N3O8
Molecular Weight	794.13 g/mol	791.11 g/mol
Monoisotopic Mass	793.8886 Da	790.8697 Da
CAS Number	1189947-73-6	73334-07-3
Isotopic Purity	Typically >98%	N/A
Appearance	White to off-white solid	White to off-white solid
Solubility	Soluble in water, DMSO, and methanol	Water soluble

Applications in Research and Drug Development

The primary and most critical application of **lopromide-d3** is as an internal standard in quantitative bioanalysis. Deuterated standards are considered the "gold standard" for LC-


MS/MS assays due to their ability to accurately correct for variations during sample processing and analysis.

Key Applications:

- Pharmacokinetic (PK) Studies: Accurate quantification of Iopromide in plasma, urine, and other biological fluids is essential for determining its absorption, distribution, metabolism, and excretion (ADME) profile. Iopromide-d3 enables precise PK measurements.
- Therapeutic Drug Monitoring (TDM): Although not typically required for a diagnostic agent administered in a controlled setting, the methodology is applicable.
- Environmental Monitoring: Iopromide is a known environmental contaminant due to its high
 usage and persistence. Iopromide-d3 is used to accurately quantify its presence in water
 and soil samples.
- Metabolic Studies: The parent drug, lopromide, is largely excreted unchanged. However, in studies investigating potential minor metabolic pathways, lopromide-d3 can be used to distinguish the parent drug from any potential metabolites.

The logical workflow for the use of **lopromide-d3** as an internal standard in a quantitative LC-MS/MS analysis is depicted below.

Click to download full resolution via product page

Caption: Workflow for Quantitative Analysis using **Iopromide-d3**.

Experimental Protocols

While a specific validated method for lopromide using **lopromide-d3** is not publicly available, a representative bioanalytical method based on standard practices for small molecules in plasma is detailed below. This protocol is intended as a template and would require optimization and validation according to regulatory guidelines (e.g., FDA, EMA).

Preparation of Stock Solutions, Calibration Standards, and Quality Controls

- Stock Solutions (1 mg/mL):
 - Accurately weigh approximately 10 mg of lopromide and lopromide-d3 into separate volumetric flasks.
 - Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
- Working Solutions:
 - Prepare intermediate stock solutions of lopromide in methanol:water (50:50, v/v) by serial dilution from the 1 mg/mL stock.
 - Prepare an Iopromide-d3 internal standard (IS) working solution at a concentration of 100 ng/mL in methanol:water (50:50, v/v).
- Calibration Standards (CS) and Quality Controls (QC):
 - Spike blank human plasma with the Iopromide working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 20, 50, 100, 500, 1000 ng/mL).
 - Separately prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).

Sample Preparation (Protein Precipitation)

• To 50 μ L of plasma sample (blank, CS, QC, or unknown), add 10 μ L of the IS working solution (100 ng/mL **lopromide-d3**).

- · Vortex briefly.
- Add 200 μL of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot (e.g., 5 μL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that would require optimization.

Parameter	Condition
LC System	High-performance or ultra-high-performance liquid chromatography system
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Iopromide: [M+H] ⁺ → Product Ion (To be determined by infusion) Iopromide-d3: [M+H] ⁺ → Product Ion (To be determined by infusion)
Ion Source Parameters	Optimized for maximum signal (e.g., Capillary voltage, gas flows, temperature)

Synthesis of Iopromide-d3

A detailed, publicly available synthesis protocol for **lopromide-d3** is not readily found. However, its synthesis would follow the established routes for lopromide, with the introduction of the deuterated methoxy group at the appropriate step. This would typically involve using a deuterated starting material, such as d3-methoxyacetyl chloride, in the acylation step of the 5-amino-2,4,6-triiodoisophthalic acid derivative. The general synthetic scheme for lopromide involves multiple steps, including iodination, amidation, and acylation.

Conclusion

lopromide-d3 is an essential analytical tool for researchers and drug development professionals working with its non-labeled counterpart, lopromide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable, and accurate quantitative data, which is fundamental for regulatory submissions and a thorough understanding of the compound's behavior in biological and environmental systems. The representative methodologies provided in this guide offer a solid foundation for the development of specific and validated analytical methods.

 To cite this document: BenchChem. [What is Iopromide-d3 and its chemical structure].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564850#what-is-iopromide-d3-and-its-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com